3-Chloro-4-nitro-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-nitro-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-chloro-1,2,5-oxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-substituted-4-nitro-1,2,5-oxadiazoles.
Reduction: Formation of 3-chloro-4-amino-1,2,5-oxadiazole.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
3-Chloro-4-nitro-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of high-energy materials and explosives due to its stability and energetic properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industrial Applications: Used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-1,2,5-oxadiazole depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-nitro-1,2,4-oxadiazole
- 3-Chloro-4-nitro-1,3,4-oxadiazole
- 3-Chloro-4-nitro-1,2,3-oxadiazole
Uniqueness
3-Chloro-4-nitro-1,2,5-oxadiazole is unique due to its specific regioisomeric form, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other isomers may not be as effective. Its stability and reactivity profile also differentiate it from other oxadiazole isomers .
Properties
Molecular Formula |
C2ClN3O3 |
---|---|
Molecular Weight |
149.49 g/mol |
IUPAC Name |
3-chloro-4-nitro-1,2,5-oxadiazole |
InChI |
InChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1 |
InChI Key |
UFSDZFAKAKTRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.